4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol
Description
4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol is a bisphenol derivative featuring a central ethene (C=C) core substituted with two 4-bromophenyl groups and two 4-hydroxyphenyl (phenol) groups. This compound shares structural similarities with bisphenol A (BPA) but incorporates bromine atoms and an ethene bridge, which confer distinct electronic, steric, and physicochemical properties. Its synthesis typically involves coupling reactions of brominated precursors, as seen in related compounds .
Properties
IUPAC Name |
4-[2,2-bis(4-bromophenyl)-1-(4-hydroxyphenyl)ethenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Br2O2/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16,29-30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPXEBNQQXFFKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol typically involves the condensation reaction of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride (TiCl4) under a nitrogen atmosphere . The reaction is carried out in dried tetrahydrofuran (THF) at low temperatures to ensure the purity and yield of the product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups or other reduced forms.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Coupling Reactions: The hydroxyl groups can participate in coupling reactions to form larger molecular structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
Materials Science
In materials science, 4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol is utilized in the development of advanced polymeric materials. Its ability to undergo photochemical reactions makes it a candidate for the synthesis of new polymers with tailored properties.
Case Study: Photopolymerization
Research has shown that this compound can be used as a photoinitiator in the polymerization process. When exposed to UV light, it generates reactive species that initiate the polymerization of acrylates and methacrylates. This process is crucial for producing coatings and adhesives with enhanced mechanical properties and thermal stability .
Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Case Study: OLEDs
Studies indicate that this compound can enhance the efficiency of OLEDs by acting as a hole transport material. Its high charge mobility and stability under operational conditions contribute to improved device performance .
Photochemistry
In photochemistry, this compound serves as a model for studying photochemical reactions involving conjugated systems. Its ability to undergo reversible photoisomerization allows researchers to explore fundamental aspects of light-induced transformations.
Case Study: Photochemical Behavior
Research demonstrates that upon irradiation, the compound can switch between different conformations, which can be harnessed for applications in molecular switches and sensors . The photochemical stability and reactivity under light exposure make it an interesting subject for further studies in dynamic systems.
Drug Delivery Systems
Recent advancements have explored the use of this compound in drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents.
Case Study: Nanocarriers
In one study, this compound was incorporated into nanocarrier systems designed for targeted drug delivery. The results indicated that the modified carriers exhibited enhanced drug loading capacity and controlled release profiles . This application showcases the potential for integrating this compound into biomedical fields.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Materials Science | Used as a photoinitiator in polymer synthesis | Enhances mechanical properties of polymers |
| Organic Electronics | Acts as a hole transport material in OLEDs | Improves device efficiency |
| Photochemistry | Model for studying photochemical reactions | Enables exploration of molecular switches |
| Drug Delivery Systems | Incorporated into nanocarriers for targeted delivery | Enhanced drug loading and controlled release |
Mechanism of Action
The mechanism of action of 4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol involves its ability to interact with various molecular targets and pathways. The compound’s structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its behavior in different environments. In solution, the phenyl rings undergo intramolecular rotational and twisting motions, which can be restricted upon excitation, leading to fluorescence and other photophysical properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds are structurally related due to their bisphenol frameworks with variations in bridging groups and substituents:

Key Structural Insights :
- Bromine vs. Halogen Substitution: The bromine atoms in the target compound enhance lipophilicity and electron-withdrawing effects compared to chlorine in Bisphenol C or fluorine in 4,4'-(1,2-ethenediyl)bis(fluorobenzene).
- Ethene Bridge : The rigid ethene core increases planarity and conjugation, favoring fluorescence and aggregation-induced emission (AIE) properties, unlike the flexible propane bridge in BPA.
Physical and Spectral Properties
Melting Points and Solubility:
- Bisphenol C (4,4'-(2,2-Dichloroethene-1,1-diyl)diphenol): Lower solubility in polar solvents compared to the target compound due to reduced steric bulk.
- 4,4'-(2,2-Bis[4-(methylsulfinyl)phenyl]ethene-1,1-diyl)diphenol: Melting point 175–180°C; solubility enhanced by sulfinyl groups.
Spectral Data:
- NMR : The target compound’s ¹H NMR would show aromatic protons downfield-shifted due to bromine’s electronegativity, similar to 4,4'-(1,2-ethenediyl)bis(fluorobenzene).
- IR: Phenolic O-H stretches (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) are characteristic.
- UV-Vis : Conjugation via the ethene bridge results in absorbance in the 300–400 nm range, comparable to AIE-active compounds.
Biological Activity
4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol, also known as PM309, is a synthetic organic compound with notable structural characteristics that contribute to its biological activity. This compound is part of a broader class of brominated phenolic compounds that have garnered attention for their potential applications in medicinal chemistry and material science. The molecular formula for this compound is with a molecular weight of 522.23 g/mol .
- Molecular Formula :
- Molecular Weight : 522.23 g/mol
- CAS Number : 2029185-29-1
- Purity : Typically around 95% .
The biological activity of this compound primarily arises from its ability to interact with various biological targets through its bromine substituents. These interactions can lead to:
- Substitution Reactions : The bromine atoms can be replaced with other functional groups, potentially altering the compound's biological activity.
- Oxidative Stress Induction : Brominated compounds are known to generate reactive oxygen species (ROS), which can influence cellular signaling pathways and induce apoptosis in certain cell types .
Antioxidant Properties
Research indicates that brominated phenolic compounds exhibit significant antioxidant activities. The presence of multiple hydroxyl groups in the structure of this compound enhances its ability to scavenge free radicals .
Antimicrobial Effects
Studies have shown that compounds similar to this compound possess antimicrobial properties against various bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary data suggest that it may induce apoptosis through the activation of caspase pathways and the generation of oxidative stress .
Case Studies and Research Findings
Q & A
Q. What are the most reliable synthetic routes for 4,4'-(2,2-bis(4-bromophenyl)ethene-1,1-diyl)diphenol, and how can purity be ensured?
Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling using 4-bromophenyl boronic acid derivatives and a palladium catalyst under inert conditions. Key steps include:
- Precursor Preparation : Start with 4-bromo-substituted aryl halides and phenol derivatives .
- Coupling Reaction : Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a THF/H₂O solvent system at 80°C for 12–24 hours .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and methanol/water eluent ensures >98% purity .
- Validation : Confirm purity via melting point analysis (expected range: 175–207°C for analogous ethene-1,1-diyl diphenols) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer: A multi-technique approach is essential:
- 1H/13C NMR : Aromatic protons appear at δ 7.2–7.8 ppm, while hydroxyl protons resonate at δ 5.5–6.0 ppm. Bromine substituents deshield adjacent carbons to δ 120–130 ppm .
- HRMS : Look for the molecular ion peak at m/z 532.0 (calculated for C₂₆H₁₈Br₂O₂) with <2 ppm error .
- IR Spectroscopy : O-H stretching (3200–3500 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) confirm functional groups .
Q. How do thermal properties (e.g., melting point) compare to structural analogs?
Q. How does the electronic structure of this compound influence its fluorescence or UV-Vis absorption?
Methodological Answer :
- UV-Vis Analysis : Measure λmax in DMSO; conjugated ethene-1,1-diyl systems typically absorb at 280–320 nm due to π→π* transitions. Bromine substituents may redshift absorption .
- TD-DFT Calculations : Compare experimental λmax with theoretical values (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) to map electron density distribution .
- Fluorescence Quenching : Test quenching efficiency in the presence of nitroaromatics to assess sensing potential .
Q. How can contradictory reports on its endocrine-disrupting activity be resolved?
Methodological Answer :
- In Vitro Assays : Use HepG2 cells to assess mutagenicity via the comet assay (DNA strand breaks) and compare with BPA analogs .
- Receptor Binding Studies : Perform competitive binding assays with estrogen receptor alpha (ERα) to quantify IC₅₀ values .
- Dose-Response Analysis : Address discrepancies by testing concentrations from 1 nM–100 µM and normalizing to cell viability (MTT assay) .
Q. What mechanistic insights can be gained from its synthesis via Cu(II)-mediated dehydrogenation?
Methodological Answer :
- Intermediate Trapping : Use radical scavengers (e.g., TEMPO) during Cu(II)-catalyzed reactions to detect transient intermediates .
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps .
- Substrate Scope : Test substituted diphenylmethanes to evaluate electronic effects on dehydrogenation efficiency .
Q. How does steric hindrance from bromine substituents affect reactivity in cross-coupling reactions?
Methodological Answer :
- Comparative Synthesis : Synthesize analogs with Cl, F, or H substituents and compare reaction yields .
- X-ray Crystallography : Resolve crystal structures to quantify dihedral angles between aryl rings and ethene moieties .
- DFT Calculations : Compute activation barriers for Suzuki coupling steps with/without bromine substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

